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Compound of Interest

Compound Name: Omaveloxolone

Cat. No.: B612239 Get Quote

Omaveloxolone (brand name SKYCLARYS®) is a semi-synthetic, orally bioavailable oleanane

triterpenoid compound.[1][2] It has been approved for the treatment of Friedreich's ataxia in

adults and adolescents aged 16 years and older.[1][2][3] This document provides an in-depth

overview of its pharmacological profile and preclinical safety, tailored for researchers,

scientists, and drug development professionals.

Pharmacological Profile
Omaveloxolone's therapeutic effects are primarily attributed to its role as an activator of the

Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense

against oxidative stress and inflammation.[3][4][5]

Mechanism of Action
Omaveloxolone's core mechanism involves the activation of the Nrf2 transcriptional pathway.

[5] In normal physiological states, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-

like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[5]

Omaveloxolone modifies specific cysteine residues on Keap1, disrupting the Keap1-Nrf2

interaction.[5] This inhibition of Keap1-mediated degradation allows Nrf2 to accumulate and

translocate to the nucleus.[3][5]

Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter

regions of numerous target genes.[5] This leads to the coordinated upregulation of a broad

range of cytoprotective genes involved in:
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Antioxidant Defense: Neutralizing reactive oxygen species (ROS) and mitigating oxidative

damage.[5][6]

Anti-inflammatory Responses: Suppressing pro-inflammatory signaling pathways.[1][6]

Mitochondrial Biogenesis and Function: Improving cellular energy production.[5][6][7]

In addition to activating Nrf2, omaveloxolone has been shown to inhibit the pro-inflammatory

NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway,

further contributing to its anti-inflammatory effects.[1][3][6]
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Caption: Omaveloxolone Mechanism of Action via Nrf2 Pathway Activation.

Pharmacodynamics
The activation of Nrf2 by omaveloxolone leads to measurable downstream effects. In

preclinical studies involving cynomolgus monkeys, oral administration of omaveloxolone
resulted in a dose-dependent induction of Nrf2 target genes in peripheral blood mononuclear

cells (PBMCs), liver, lung, and brain.[8][9] These genes include those involved in redox balance

and glutathione homeostasis.[8]
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In clinical trials, pharmacodynamic effects were observed through biomarkers. Ferritin, an iron

storage protein and a known Nrf2 target, was shown to increase in a dose-dependent manner

in patients receiving omaveloxolone, serving as a pharmacodynamic marker of Nrf2

activation.[10] Additionally, transient, reversible increases in aminotransferases (ALT, AST) and

gamma-glutamyl transferase (GGT) were noted, which are also considered pharmacodynamic

markers of Nrf2 induction rather than signs of hepatotoxicity.[11][12][13]

Pharmacokinetics (Preclinical)
Pharmacokinetic (PK) studies in animals have been crucial for understanding the disposition of

omaveloxolone. Studies in cynomolgus monkeys demonstrated dose-linear plasma PK after

oral administration, with the compound readily distributing to tissues including the liver, lung,

and brain.[8][9] The consistent, dose-proportional systemic exposures observed in monkeys

supported the evaluation of clinical dosing regimens.[8][9]

Parameter Species Finding Reference

Absorption Cynomolgus Monkey

Rapidly absorbed

after oral

administration.

[8]

Distribution Cynomolgus Monkey

Readily measurable

and dose-proportional

concentrations in liver,

lung, and brain.

[8][9]

Exposure Cynomolgus Monkey

Dose-linear and dose-

proportional plasma

PK (AUC and Cmax).

[8][9]

Metabolism General (Animal)
Primarily metabolized

by CYP3A enzymes.
[1][14]

Protein Binding General (Animal)

High protein binding

with extensive tissue

distribution.

[15]

Table 1: Summary of Preclinical Pharmacokinetic Properties of Omaveloxolone.
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Parameter Human Value Reference

Tmax (fasted) Healthy Subjects 7 to 14 hours [3]

Protein Binding Human Plasma 97% [3]

Metabolism Human

Primarily by CYP3A;

minor roles for

CYP2C8 and

CYP2J2.

[3][14]

Elimination Route Healthy Subjects
~92% in feces, ~0.1%

in urine.
[3][14]

Terminal Half-life
Friedreich's Ataxia

Patients
57 hours (mean) [3]

Apparent Volume of

Distribution (Vd/F)
Human 7361 L [3]

Apparent Plasma

Clearance (CL/F)
Human 109 L/hr [3]

Table 2: Summary of Human Pharmacokinetic Properties of Omaveloxolone.

Preclinical Safety and Toxicology
A comprehensive set of nonclinical studies was conducted to characterize the safety profile of

omaveloxolone, including general toxicology, genetic toxicology, and reproductive and

developmental toxicology studies.[10]

General Toxicology
Repeat-dose oral toxicity studies were performed in rats and monkeys. The primary target

organs identified in both species were the liver and kidneys, with the rat being the more

sensitive species.[10] In preclinical studies, dose-related increases in liver enzymes were

observed in animals, without corresponding histological evidence of liver damage, suggesting

enzyme induction as the cause.[11]
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Study Type Species Key Findings Reference

Repeat-Dose Oral

Toxicity
Rat

Liver and kidney

identified as target

organs. More

sensitive species.

[10]

Repeat-Dose Oral

Toxicity
Monkey

Liver and kidney

identified as target

organs.

[10]

Safety Pharmacology N/A

No major safety

concerns reported in

Phase 1/2 studies

regarding cardiac

function (ECG, BNP).

[16]

Table 3: Summary of Key Preclinical General Toxicology Findings.

Genetic Toxicology
Omaveloxolone was evaluated in a standard battery of genotoxicity assays.

Assay Finding Reference

Bacterial Reverse Mutation

(Ames) Assay
Negative [3]

In Vitro Chromosomal

Aberration Assay

Positive (in human peripheral

blood lymphocytes)
[3]

Table 4: Summary of Genetic Toxicology Results.

Reproductive and Developmental Toxicology
In a study on fertility and early embryonic development in rats, oral administration of

omaveloxolone at the highest dose tested (10 mg/kg/day) resulted in an increased incidence

of pre- and post-implantation loss and resorptions, leading to fewer viable embryos.[3] The no-

effect dose for these findings was 3 mg/kg/day.[3] In an embryofetal development study in
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rabbits, omaveloxolone administration led to increased embryofetal mortality, skeletal

variations, and reduced fetal weight at the highest dose.[10]

Key Experimental Protocols
Protocol: Repeat-Dose Oral Toxicity Study in
Cynomolgus Monkeys

Objective: To assess the safety and toxicity of omaveloxolone following daily oral

administration for 14 days.

Animal Model: Male and female cynomolgus monkeys.

Groups:

Vehicle control (sesame oil, 5 mL/kg)

Omaveloxolone (10, 30, and 100 mg/kg/day)

Administration: Once daily via oral gavage.

Duration: 14 days.

Key Assessments:

Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.

Body Weight: Measured at baseline and at regular intervals.

Pharmacokinetics: Blood samples collected at pre-dose and at 4, 8, 12, and 24 hours

post-dose on specified days for determination of omaveloxolone plasma concentrations.

[8]

Pharmacodynamics: PBMCs isolated from blood samples for mRNA expression analysis

of Nrf2 target genes.[8]

Terminal Procedures (Day 14): Monkeys euthanized 24 hours after the final dose. Tissues

(liver, lung, brain) collected, frozen, and stored for bioanalysis and gene expression
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studies.[8]

Animal Welfare: Studies performed according to approved Institutional Animal Care and Use

Committee (IACUC) protocols, in compliance with the Animal Welfare Act and the Guide for

the Care and Use of Laboratory Animals.[8]
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Caption: Workflow for a Preclinical Repeat-Dose Toxicity Study.

Protocol: Bacterial Reverse Mutation (Ames) Assay
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Objective: To evaluate the potential of omaveloxolone to induce gene mutations in bacteria.

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are

auxotrophic for a specific amino acid (e.g., histidine for Salmonella). These strains contain

mutations that are sensitive to reversion by different types of mutagens.

Methodology:

Metabolic Activation: The assay is conducted both with and without an exogenous

metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens

that require metabolic activation.

Exposure: Tester strains are exposed to a range of concentrations of omaveloxolone,

along with positive and negative (vehicle) controls.

Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific

amino acid for which they are auxotrophic.

Incubation: Plates are incubated for 48-72 hours.

Endpoint: Only bacteria that have undergone a reverse mutation (revertants) can synthesize

the required amino acid and will grow to form visible colonies. The number of revertant

colonies in the omaveloxolone-treated plates is compared to the number in the vehicle

control plates. A significant, dose-dependent increase in revertant colonies indicates a

positive (mutagenic) result.

Summary and Conclusion
Omaveloxolone possesses a well-defined pharmacological profile centered on the activation

of the Nrf2 pathway, a mechanism that addresses the underlying mitochondrial dysfunction and

oxidative stress characteristic of Friedreich's ataxia.[4][7] Its activation of Nrf2 and subsequent

induction of antioxidant and anti-inflammatory genes, coupled with the inhibition of NF-κB,

provides a multi-faceted therapeutic approach.[1][6]

Preclinical pharmacokinetic studies demonstrated favorable properties, including dose-

proportional exposure and distribution to key tissues.[8][9] The preclinical safety program

identified the liver and kidneys as potential target organs for toxicity in animal models and
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noted a positive finding in an in vitro chromosomal aberration assay.[3][10] These nonclinical

findings, alongside extensive clinical trial data, have defined the therapeutic window and

guided the safe and effective use of omaveloxolone in the approved patient population.
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Caption: Logical Flow of Omaveloxolone's Pharmacological Effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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